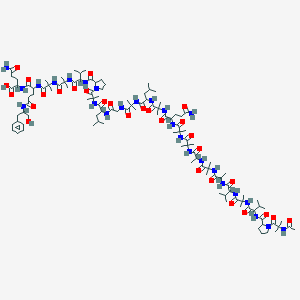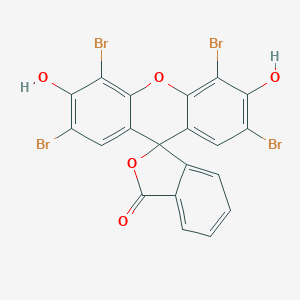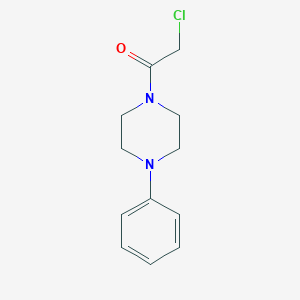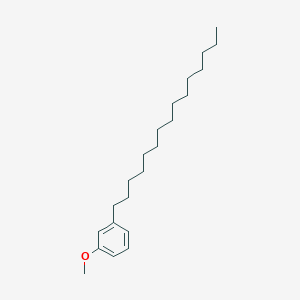
S,S'-1,2-Ethanediylbis-L-cysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S,S'-1,2-Ethanediylbis-L-cysteine, also known as ethyl cysteinate dimer (ECD), is a molecule that has been extensively studied for its potential applications in medicine and research. ECD is a dimer of L-cysteine, a non-essential amino acid that is found in many proteins and plays a key role in the synthesis of glutathione, an important antioxidant in the body. ECD has been shown to have a wide range of biochemical and physiological effects, and its mechanism of action is still being studied. In
Mechanism of Action
The mechanism of action of ECD is still being studied, but it is thought to be related to its ability to increase the levels of glutathione in the body. Glutathione is an important antioxidant that plays a key role in protecting cells from oxidative stress and damage. ECD may also have other effects on cellular metabolism and signaling pathways.
Biochemical and Physiological Effects:
ECD has been shown to have a wide range of biochemical and physiological effects. In addition to its antioxidant properties, ECD has been shown to have anti-inflammatory, neuroprotective, and anti-cancer effects. ECD may also have potential as a treatment for conditions such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury.
Advantages and Limitations for Lab Experiments
One of the advantages of ECD is its relatively simple synthesis method, which makes it easy to produce in a laboratory setting. ECD is also a stable compound that can be stored for long periods of time. However, one limitation of ECD is its potential toxicity at high doses. Careful dosing and monitoring are necessary when using ECD in laboratory experiments.
Future Directions
There are many potential future directions for research on ECD. One area of interest is the development of new drugs that target the glutathione pathway. ECD may also have potential as a treatment for other conditions, such as diabetes and cardiovascular disease. Further research is needed to fully understand the mechanism of action of ECD and its potential applications in medicine and research.
Synthesis Methods
ECD can be synthesized through the reaction of L-cysteine with S,S'-1,2-Ethanediylbis-L-cysteineene chlorohydrin. The reaction results in the formation of a cyclic intermediate, which can then be hydrolyzed to form ECD. The synthesis of ECD is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
ECD has been studied for its potential applications in a wide range of scientific fields, including neuroscience, cancer research, and drug development. In neuroscience, ECD has been used as a tracer for positron emission tomography (PET) imaging of the brain. PET imaging allows researchers to visualize the activity of specific brain regions and can be used to study the effects of drugs and diseases on the brain.
In cancer research, ECD has been studied as a potential treatment for certain types of cancer. ECD has been shown to inhibit the growth of cancer cells in vitro and in vivo, and may have potential as a chemotherapy agent. In drug development, ECD has been used as a model compound for the development of new drugs that target specific biochemical pathways.
properties
CAS RN |
14344-49-1 |
|---|---|
Molecular Formula |
C8H16N2O4S2 |
Molecular Weight |
268.4 g/mol |
IUPAC Name |
2-amino-3-[2-(2-amino-2-carboxyethyl)sulfanylethylsulfanyl]propanoic acid |
InChI |
InChI=1S/C8H16N2O4S2/c9-5(7(11)12)3-15-1-2-16-4-6(10)8(13)14/h5-6H,1-4,9-10H2,(H,11,12)(H,13,14) |
InChI Key |
MJARHCRAWLXDKO-UHFFFAOYSA-N |
Isomeric SMILES |
C(CSC[C@@H](C(=O)O)N)SC[C@@H](C(=O)O)N |
SMILES |
C(CSCC(C(=O)O)N)SCC(C(=O)O)N |
Canonical SMILES |
C(CSCC(C(=O)O)N)SCC(C(=O)O)N |
synonyms |
2-amino-3-[2-(2-amino-2-carboxy-ethyl)sulfanylethylsulfanyl]propanoic acid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















